1-(5-methyl-1H-indol-3-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-3-4-12-11(5-8)10(7-14-12)6-9(2)13/h3-5,7,9,14H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYMARILQADNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310229 | |
| Record name | 5-Methyl-α-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28289-32-9 | |
| Record name | 5-Methyl-α-methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-α-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the Indole Ring:the Indole Nucleus is a Key Recognition Element. Substitutions on the Benzene Portion of the Ring Can Dramatically Alter a Compound S Pharmacological Profile.
5-Position Substitution: The 5-position is a common site for modification. A 5-methoxy (5-MeO) or 5-hydroxy (5-HO) group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the receptor and increasing affinity, particularly at 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net Replacing the electron-donating methoxy (B1213986) or hydroxy group with a more neutral methyl group, as in 1-(5-methyl-1H-indol-3-yl)propan-2-amine, is expected to primarily influence the electronic and hydrophobic character of the indole (B1671886) ring, which can fine-tune receptor selectivity.
Modification of the Ethylamine Side Chain:
α-Alkylation: The presence of an α-methyl group, which distinguishes α-methyltryptamines from tryptamines, has significant consequences. It introduces a chiral center, meaning enantiomers can have different potencies and selectivities. Furthermore, the α-methyl group provides steric bulk, which can influence binding orientation and, crucially, confers resistance to metabolism by monoamine oxidase (MAO), often prolonging the duration of action.
N-Substitution: The primary amine is a key interaction point. N-alkylation (e.g., N-methyl, N-ethyl, N,N-dimethyl) modifies the basicity and steric profile of the PI group. While a primary or secondary amine can also act as a hydrogen bond donor, a tertiary amine cannot. This can alter the binding mode and functional activity (e.g., shifting a compound from an agonist to an antagonist). Studies on related tryptamines show that increasing the bulk of N-alkyl substituents can decrease potency at some receptors while sometimes increasing it at others. researchgate.net
Table 1: Structure-Activity Relationship Data for Selected Indoleamine Analogs at Serotonin (B10506) Receptors
This table presents in vitro data for compounds structurally related to 1-(5-methyl-1H-indol-3-yl)propan-2-amine, illustrating the effects of structural modifications on serotonin receptor binding and functional activity.
| Compound/Analog | R1 (5-position) | R2 (α-position) | R3 (N-position) | Target Receptor | Potency / Affinity (EC50 / Ki, nM) | Reference |
| 5-MeO-DMT | -OCH3 | H | -CH3, -CH3 | 5-HT1A | 16 | researchgate.net |
| 5-MeO-DMT | -OCH3 | H | -CH3, -CH3 | 5-HT2A | 41 | researchgate.net |
| 5-MeO-αMT (α,O-DMS) | -OCH3 | -CH3 | H, H | 5-HT2A | 2 - 8.4 | wikipedia.org |
| 5-MeO-αMT (α,O-DMS) | -OCH3 | -CH3 | H, H | 5-HT2B | 4 | wikipedia.org |
| α-Methyltryptamine (αMT) | H | -CH3 | H, H | 5-HT2A | 60 | wikipedia.org |
| 5-HT (Serotonin) | -OH | H | H, H | 5-HT1A | 2.3 | researchgate.net |
| 5-HT (Serotonin) | -OH | H | H, H | 5-HT2A | 11 | researchgate.net |
EC50: Half-maximal effective concentration (functional potency). Ki: Inhibitory constant (binding affinity). Lower values indicate higher potency/affinity.
Advanced Analytical Characterization Techniques for Research on 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine
Spectroscopic Methodologies for Structural Elucidation beyond Basic Identification
Spectroscopic techniques are indispensable in modern chemistry for elucidating the detailed molecular structure of compounds. For a molecule like 1-(5-methyl-1H-indol-3-yl)propan-2-amine, a combination of high-resolution NMR, advanced mass spectrometry, and IR/UV-Vis spectroscopy provides a complete picture of its chemical identity and purity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. thieme-connect.de A few milligrams of the sample are typically dissolved in a suitable solvent for analysis. thieme-connect.de For this compound, 1H and 13C NMR spectra would reveal the precise connectivity of atoms. The chemical shifts in the 1H NMR spectrum can distinguish between aromatic protons on the indole (B1671886) ring, the protons of the methyl group at the 5-position, the aliphatic protons of the propane (B168953) chain, and the amine protons. thieme-connect.demdpi.com
Conformational Analysis: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons, providing insights into the preferred conformation of the flexible propan-2-amine side chain relative to the rigid indole ring system. mdpi.com The molecule's flexibility means it can exist in various rapidly interconverting conformations in solution, and NMR provides data on the average conformation. thieme-connect.de
Tautomeric Analysis: NMR is also a key tool for investigating tautomerism, which is the equilibrium between two or more interconverting structural isomers. acs.orgresearchgate.net While the primary amine form of this compound is expected to be overwhelmingly predominant, NMR can detect the presence of any minor tautomers in solution. acs.orgresearchgate.net The presence of different tautomers or isomers can be identified by the appearance of multiple signals for a single proton, with the extent of this phenomenon often depending on the solvent used. acs.org
Table 3.1.1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole N-H | ~8.0 | Singlet (broad) |
| Aromatic C2-H | ~7.1 | Singlet |
| Aromatic C4-H | ~7.2 | Doublet |
| Aromatic C6-H | ~6.9 | Doublet of doublets |
| Aromatic C7-H | ~7.2 | Doublet |
| Propane C1-H | ~2.9 | Multiplet |
| Propane C2-H | ~3.2 | Multiplet |
| Propane C3-H (CH3) | ~1.2 | Doublet |
| Amine NH2 | ~1.5 | Singlet (broad) |
| Ring C5-CH3 | ~2.4 | Singlet |
Advanced Mass Spectrometry (MS) for Impurity Profiling and Fragmentation Studies
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is invaluable for confirming the molecular weight of this compound and for identifying trace-level impurities. biomedres.usapacsci.com
Impurity Profiling: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and any impurities with high accuracy. apacsci.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating complex mixtures and identifying minute quantities of by-products from the synthesis, degradation products, or residual starting materials. biomedres.usmetfop.edu.in This is critical for ensuring the purity of the research compound.
Fragmentation Studies: In MS/MS (tandem mass spectrometry), the molecular ion of this compound can be isolated and fragmented by collision with an inert gas. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For tryptamine (B22526) derivatives, a characteristic fragmentation involves the cleavage of the bond between the ethylamine (B1201723) side chain and the indole ring. nih.gov For instance, in a related compound, 5-methoxy-N,N-dimethyltryptamine, a major product ion is formed by the loss of the dimethylamine (B145610) group. nih.gov Similar fragmentation pathways would be expected for this compound, allowing for its unambiguous identification and differentiation from isomers. nih.gov
Table 3.1.2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]+ | 189.1386 | Protonated molecular ion |
| [M+Na]+ | 211.1206 | Sodium adduct |
| Fragment 1 | 144.0808 | Loss of propan-2-amine side chain |
| Fragment 2 | 130.0651 | Further fragmentation of indole ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. masterorganicchemistry.com In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. libretexts.org The N-H stretching of the primary amine (R-NH2) typically appears as two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org The N-H stretch of the indole ring would also be present in this region. mdpi.com Other significant peaks include C-H stretching from the aromatic ring and the aliphatic side chain (around 2850-3100 cm⁻¹), and C=C stretching from the aromatic system (around 1450-1600 cm⁻¹). libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system in this compound is a chromophore that absorbs UV light. A typical indole chromophore exhibits absorption maxima around 220 nm and 280 nm. For the related compound 5-methoxy-α-methyltryptamine, UV absorption maxima are observed at 223 and 278 nm. caymanchem.com The precise position and intensity of these bands are sensitive to the substitution on the indole ring and can be used for quantitative analysis and to confirm the integrity of the aromatic system.
Table 3.1.3: Key Spectroscopic Data for Functional Group and Electronic Structure Analysis
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | 3300-3500 | N-H stretch (primary amine, indole) |
| IR | 2850-3100 | C-H stretch (aromatic and aliphatic) |
| IR | 1450-1600 | C=C stretch (aromatic) |
| UV-Vis | ~220 and ~280 | π → π* transitions of the indole ring |
Chromatographic Separations and Purity Assessment in Complex Research Matrices (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. mdpi.com For a chiral molecule like this compound, which exists as a pair of enantiomers, chiral chromatography is particularly important.
Chiral High-Performance Liquid Chromatography (HPLC): Since the two enantiomers of this compound have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is required to resolve the racemic mixture into its individual enantiomers. sigmaaldrich.com Polysaccharide-based CSPs are commonly used for the separation of chiral amines. mdpi.comresearchgate.net The development of a successful chiral HPLC method allows for the quantification of the enantiomeric excess (ee) of a sample, which is a critical parameter in stereoselective research. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is a robust method for assessing the purity of volatile compounds like this compound, often after derivatization to increase volatility. The gas chromatogram will show the retention time of the compound, and any impurities present will appear as separate peaks. researchgate.net The mass spectrometer then provides mass spectra for each peak, allowing for their identification. metfop.edu.in This technique is highly effective for detecting and identifying process-related impurities and degradation products. metfop.edu.in
Table 3.2: Chromatographic Methods for Purity and Enantiomeric Analysis
| Technique | Application | Key Information Obtained |
| Chiral HPLC | Enantiomeric separation | Enantiomeric excess (ee), resolution of (R) and (S) enantiomers |
| GC-MS | Purity assessment | Retention time, identification of volatile impurities, confirmation of molecular weight |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide an unambiguous determination of its molecular structure.
The analysis yields precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. nih.gov Crucially, for a chiral compound, X-ray crystallography can determine the absolute stereochemistry of a single enantiomer, distinguishing between the (R) and (S) configurations without ambiguity. The resulting crystal structure also reveals the packing arrangement of the molecules in the crystal lattice and the network of intermolecular interactions, such as hydrogen bonding. nih.gov
Table 3.3: Information Derived from X-ray Crystallography
| Parameter | Description |
| Molecular Connectivity | Confirms the covalent bonding framework. |
| Bond Lengths and Angles | Provides precise geometric data for the molecule. |
| Torsion Angles | Defines the conformation of the molecule in the solid state. |
| Absolute Stereochemistry | Unambiguously assigns the (R) or (S) configuration at the chiral center. |
| Crystal Packing | Shows the arrangement of molecules in the unit cell. |
| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent interactions. |
Pharmacological Profiling and Mechanism of Action Studies of 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine Preclinical Focus
Receptor Binding Affinity and Selectivity Profiling
Quantitative binding affinity data for 1-(5-methyl-1H-indol-3-yl)propan-2-amine at various neurotransmitter receptors and transporters are limited. The following sections discuss its anticipated interactions based on the pharmacophore of α-methylated tryptamines.
It is hypothesized that this compound exhibits affinity for several serotonin (B10506) receptor subtypes, a characteristic feature of tryptamine (B22526) derivatives. The α-methyl group and the substitution at the 5-position of the indole (B1671886) ring are known to modulate the affinity and selectivity for these receptors.
Studies on the parent compound, α-methyltryptamine (AMT), indicate that it acts as a non-selective serotonin receptor agonist abcam.com. For the related compound, 5-methoxy-α-methyltryptamine (5-MeO-AMT), it has been shown to be a non-selective serotonin receptor agonist, including at the 5-HT1A and 5-HT2A receptors wikipedia.org. Another related compound, α-methylserotonin (the 5-hydroxy analog), demonstrates high affinity for 5-HT2A and 5-HT2C receptors, with Ki values of 4.6 nM and 8.3 nM, respectively, in human receptors abcam.com. Psilocin, another tryptamine derivative, shows similar affinities for human and mouse brain 5-HT2A (Ki: 120-173 nM), 5-HT2C (Ki: 79-311 nM), and 5-HT1A (Ki: 152-146 nM) receptors nih.gov. While direct binding data for this compound are not available, the existing data for its analogs suggest it likely possesses significant affinity for these serotonin receptor subtypes.
Table 1: Comparative Binding Affinities of Related Tryptamines at Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Species/Tissue |
|---|---|---|---|---|
| α-methylserotonin | - | 4.6 | 8.3 | Human |
| Psilocin | 152-146 | 120-173 | 79-311 | Human/Mouse Brain |
Note: This table includes data from structurally related compounds to provide context due to the absence of direct binding data for this compound.
The α-methylated tryptamines are known to interact with monoamine transporters. α-Methyltryptamine (AMT) acts as a relatively balanced reuptake inhibitor and releasing agent of serotonin, norepinephrine, and dopamine (B1211576) abcam.com. The introduction of a substituent at the 5-position can alter these properties. For instance, 5-MeO-AMT shows very low potency as a monoamine reuptake inhibitor, with IC50 values greater than 1,000 nM wikipedia.org.
A positional isomer of the compound of interest, 5-(2-aminopropyl)indole (5-IT), has been shown to have Ki values of 857 nM at the dopamine transporter (DAT) and 1561 nM at the norepinephrine transporter (NET) nih.gov. This suggests that this compound may also have affinity for these transporters, although likely with different potencies.
Table 2: Comparative Affinities of Related Compounds at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Species/Tissue |
|---|---|---|---|---|
| 5-(2-aminopropyl)indole (5-IT) | 857 | 1561 | >10000 | Not Specified |
| 5-MeO-AMT | >22,000 | >22,000 | 8,270–12,000 | Not Specified |
Note: This table includes data from a positional isomer and a methoxy (B1213986) analog to provide context due to the absence of direct binding data for this compound.
There is currently no available data in the scientific literature regarding the binding affinity of this compound to other neurotransmitter receptors or ion channels. Comprehensive preclinical profiling would be necessary to determine its selectivity and potential off-target interactions.
In Vitro Functional Assays (e.g., cAMP, IP3, β-arrestin recruitment)
Based on the activity of related compounds, it is plausible that this compound acts as an agonist at certain serotonin receptors. For example, 5-MeO-AMT is a potent agonist at the 5-HT2A receptor, with EC50 values reported to be between 2 and 8.4 nM wikipedia.org. It also induces the head-twitch response in rodents, a behavioral model indicative of 5-HT2A receptor agonism nih.govnih.gov. Another analog, 5-fluoro-α-methyltryptamine, also shows potent 5-HT2A receptor agonism with an EC50 of 8.47 nM . This suggests that the 5-methyl analog may also possess 5-HT2A agonist properties.
Whether this compound exhibits antagonist or inverse agonist properties at any receptor is currently unknown and would require specific in vitro functional assays to determine.
Table 3: Functional Activity of Related Tryptamines at the 5-HT2A Receptor
| Compound | Functional Activity | EC50 (nM) | Emax (%) | Assay Type |
|---|---|---|---|---|
| 5-MeO-AMT | Agonist | 2 - 8.4 | Not Specified | Not Specified |
| 5-Fluoro-α-methyltryptamine | Agonist | 8.47 | 107 | Not Specified |
Note: This table includes data from structurally related compounds to infer potential functional activity due to the absence of direct data for this compound.
There is no information available in the current body of scientific literature to suggest that this compound functions as an allosteric modulator at any known receptor or transporter. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, and can either enhance or reduce the effect of the endogenous ligand nih.gov. Further research would be required to investigate any potential allosteric modulatory properties of this compound.
Neurotransmitter Release and Reuptake Modulation by this compound
The preclinical pharmacological profile of this compound, also known as 5-methyl-α-methyltryptamine, is not extensively documented in dedicated studies. However, its mechanism of action regarding neurotransmitter release and reuptake can be inferred from the activities of its close structural analogs, primarily α-methyltryptamine (αMT) and its substituted derivatives. The monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, are the primary targets for this class of compounds. tmc.edunih.gov
Research on αMT demonstrates that it functions as a relatively balanced reuptake inhibitor and releasing agent for all three major monoamines: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). wikipedia.org This dual action leads to a significant increase in the synaptic concentrations of these neurotransmitters, which is believed to underpin its stimulant and psychoactive effects. usdoj.gov Similarly, 5-fluoro-α-methyltryptamine (5-fluoro-αMT) has been identified as a well-balanced serotonin-norepinephrine-dopamine releasing agent. iiab.me
In contrast, the addition of a 5-methoxy group to the indole ring, as seen in 5-methoxy-α-methyltryptamine (5-MeO-AMT), dramatically reduces or abolishes monoamine-releasing activity. wikipedia.org This suggests that the nature of the substitution at the 5-position of the indole ring is a critical determinant of the compound's ability to act as a monoamine releaser. Given that this compound features a methyl group at the 5-position, it is hypothesized to retain significant activity as a monoamine releasing agent and reuptake inhibitor, more closely resembling αMT and 5-fluoro-αMT than 5-MeO-AMT.
The table below summarizes the known effects of key analogs on monoamine release and reuptake, providing a predictive framework for the activity of this compound.
Neurotransmitter Release and Reuptake Activity of α-Methyltryptamine Analogs
| Compound | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) | Primary Mechanism |
|---|---|---|---|---|
| α-Methyltryptamine (αMT) | Releasing Agent & Reuptake Inhibitor | Releasing Agent & Reuptake Inhibitor | Releasing Agent & Reuptake Inhibitor | Balanced Monoamine Releaser/Reuptake Inhibitor |
| 5-Fluoro-α-methyltryptamine (5-fluoro-αMT) | Releasing Agent | Releasing Agent | Releasing Agent | Balanced Monoamine Releaser |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | Greatly Reduced/Abolished Activity | Greatly Reduced/Abolished Activity | Greatly Reduced/Abolished Activity | Primarily a Receptor Agonist |
| This compound (Predicted) | Likely Releasing Agent & Reuptake Inhibitor | Likely Releasing Agent & Reuptake Inhibitor | Likely Releasing Agent & Reuptake Inhibitor | Predicted to be a Balanced Monoamine Releaser/Reuptake Inhibitor |
Enzyme Interaction Studies (e.g., Monoamine Oxidase, CYP450 relevant to drug metabolism)
The interaction of this compound with metabolic enzymes is a critical aspect of its pharmacological profile, particularly concerning monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes.
Monoamine Oxidase (MAO) Interaction
Monoamine oxidase is a key enzyme responsible for the degradation of monoamine neurotransmitters. nih.govnih.gov Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. nih.gov Structurally related compounds to this compound are known to be potent MAO inhibitors. α-Methyltryptamine (αMT) is a potent and reversible inhibitor of MAO, with a particular preference for the MAO-A isoform. wikipedia.orgusdoj.gov Similarly, 5-fluoro-αMT is a potent and specific inhibitor of MAO-A. iiab.me
In contrast, 5-MeO-AMT is a weak inhibitor of MAO-A. wikipedia.org This again highlights the influence of the 5-substituent on the pharmacological activity. The methyl group in this compound is electronically more similar to the hydrogen in αMT and the fluorine in 5-fluoro-αMT than to the methoxy group in 5-MeO-AMT. Therefore, it is anticipated that this compound is a significant inhibitor of MAO, likely with a preference for MAO-A. This MAO-inhibiting activity would act synergistically with its presumed monoamine-releasing properties to further elevate synaptic neurotransmitter levels.
The following table presents the MAO inhibition data for related compounds, offering a basis for predicting the activity of this compound.
Monoamine Oxidase (MAO) Inhibition Profile of α-Methyltryptamine Analogs
| Compound | MAO-A Inhibition | MAO-B Inhibition | Potency |
|---|---|---|---|
| α-Methyltryptamine (αMT) | Inhibitor | Less Potent Inhibitor | Potent |
| 5-Fluoro-α-methyltryptamine (5-fluoro-αMT) | Specific Inhibitor | Weak to no activity | Potent |
| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | Inhibitor | Not reported | Weak |
| This compound (Predicted) | Likely Inhibitor | Likely a less potent inhibitor | Predicted to be Potent |
Cytochrome P450 (CYP450) Interaction
The cytochrome P450 enzyme system is a critical component of phase I metabolism for a vast array of xenobiotics, including many pharmaceutical compounds. nih.govnih.gov While specific studies on the CYP450-mediated metabolism of this compound are not available, general metabolic pathways for tryptamines can be considered. The metabolism of tryptamine derivatives typically involves hydroxylation of the indole ring and N-dealkylation of the side chain, processes often mediated by CYP450 isoforms such as CYP1A2, CYP2D6, and CYP3A4.
Given that the indole ring of this compound has a methyl group at the 5-position, this may influence the sites available for hydroxylation. The metabolism of this compound could also be subject to genetic polymorphisms in CYP450 enzymes, leading to inter-individual variability in its pharmacokinetic profile. Furthermore, as an amine-containing compound, it may act as an inhibitor of certain CYP450 enzymes, potentially leading to drug-drug interactions if co-administered with other medications metabolized by the same enzymes. However, without specific in vitro or in vivo studies, the precise interactions with CYP450 isoforms remain speculative.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine Analogs
Impact of Indole (B1671886) Ring Substitutions on Pharmacological Activity
The indole nucleus is a key pharmacophore for interaction with various biological targets, particularly serotonin (B10506) (5-HT) receptors. nih.govwikipedia.org Substituents on the benzene (B151609) portion or the pyrrole (B145914) portion of the indole ring can modulate electronic properties, lipophilicity, and steric hindrance, thereby influencing how the molecule fits into and interacts with receptor binding pockets. nih.gov
The substitution of a methyl group at the C5 position of the indole ring, as seen in 1-(5-methyl-1H-indol-3-yl)propan-2-amine (5-Me-αMT), is a significant structural modification. This position is a common site for substitution in many biologically active tryptamines. nih.gov Generally, small, sterically non-demanding substituents at the C5 position, such as methyl, methoxy (B1213986), or hydroxy groups, are well-tolerated and often retain or enhance pharmacological activity. nih.gov
The 5-methoxy analog, 5-methoxy-α-methyltryptamine (5-MeO-AMT), is recognized as a particularly potent psychedelic of the simple indolealkylamines. wikipedia.org Studies on related 5-methoxy tryptamines show that this substitution can lead to low nanomolar potency at the 5-HT2A receptor. nih.gov For instance, adding a methoxy group to the 5-position results in small changes in 5-HT2A potency but can cause large changes in efficacy. nih.gov Similarly, studies of 5-methylpsilocybin, an analog of psilocybin methylated at the C5 position, found that it retained activity in the mouse head-twitch response assay, a proxy for hallucinogenic-like effects. nih.gov While its potency was reduced threefold compared to psilocybin, it was more potent than dimethyltryptamine (DMT). nih.gov
The methyl group at C5 is thought to contribute to the molecule's activity through electronic effects. It is a weak electron-donating group, which can influence the hydrogen-bonding capacity of the indole nitrogen lone pair, a critical interaction point with serotonin receptors. This is supported by research on 5-fluorotryptamine (B1197405) and 5-hydroxytryptamine, where substitutions in the indole ring were shown to be catalyzed by MAO-A. icm.edu.pl The presence of a 5-hydroxy or 5-methoxy group can also influence the stereochemical preference at certain receptors. nih.gov
Substitutions at other positions on the indole ring also have a pronounced impact on the pharmacological profile of tryptamine (B22526) analogs.
Indole Nitrogen (N1): The nitrogen atom of the indole ring is a crucial site for interaction. Its modification can significantly alter a compound's properties. For example, in certain synthetic pathways, protecting the indole nitrogen with an electron-withdrawing group is necessary for the desired reaction to proceed, whereas an electron-donating methyl group at this position can inhibit the reaction. beilstein-journals.org This highlights the sensitivity of the indole core's reactivity to N1 substitution, which translates to its biological activity. Novel synthetic methods have been developed to create 1-aryltryptamines through nucleophilic substitution on the indole nitrogen, opening pathways to new derivatives. researchgate.net
Carbon Positions (C2, C4, C6, C7):
Position C2: Placing the alkylamine side chain at the C2 position instead of the natural C3 position creates a potent inhibitor of monoamine oxidase A (MAO-A), more so than the C3-substituted counterpart. nih.gov Furthermore, introducing aryl substituents at the C2 position of tryptamine sulfonamides can produce potent inhibitors of the enzyme 15-lipoxygenase. researchgate.net
Position C4: Substituents at the C4 position, such as hydroxy or methoxy groups, can significantly alter receptor binding. For α-methyltryptamines, a 4-hydroxy or 4-methoxy group can reverse the enantiomeric selectivity at serotonin binding sites compared to analogs substituted at the C5 position. nih.gov Pharmacological studies have shown that 4-substituted tryptamines often exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. researchgate.net
Positions C6 and C7: Functionalization at the C6 and C7 positions is synthetically more challenging. grinnell.eduacs.org However, many biologically potent natural products and synthetic compounds feature a C7 indole substituent, indicating the importance of this position for activity. acs.org
| Position | Substituent Type | Observed Pharmacological Impact | Reference |
|---|---|---|---|
| C5 | Methyl, Methoxy, Hydroxy | Generally tolerated; can retain or enhance 5-HT2A receptor activity. Influences stereochemical preference. | nih.govnih.govnih.gov |
| N1 | Electron-withdrawing vs. Electron-donating | Significantly alters chemical reactivity and potential biological interactions. | beilstein-journals.org |
| C2 | Propyl-2-amine side chain | Increases potency as a MAO-A inhibitor compared to C3 substitution. | nih.gov |
| C4 | Hydroxy, Methoxy | Can reverse enantioselectivity at serotonin receptors compared to C5 analogs; promotes selectivity for 5-HT2A. | nih.govresearchgate.net |
| C7 | Various | Synthetically challenging to substitute but present in many potent bioactive molecules. | acs.org |
Role of the Propan-2-amine Side Chain Modifications
The ethylamine (B1201723) side chain is a defining feature of tryptamines, and modifications to it, such as the introduction of an alpha-methyl group to form a propan-2-amine chain, are critical determinants of pharmacology. wikipedia.org
The alpha-methylation of the tryptamine side chain creates a chiral center, resulting in two enantiomers, (R) and (S). These enantiomers can exhibit different affinities for serotonin receptors, demonstrating stereoselectivity in their interactions.
A key study on α-methyltryptamine enantiomers found that aromatic substitution patterns dictate the enantioselectivity at 5-HT receptor subtypes. nih.gov For analogs with a 5-hydroxy or 5-methoxy group, the (S)-enantiomer displayed higher affinity or was equipotent to the (R)-enantiomer for 5-HT1B receptors. nih.gov Conversely, this selectivity was reversed for 4-oxygenated α-methyltryptamines. nih.gov This suggests that the stereocenter's orientation relative to the indole ring and its substituents is crucial for optimal fitting into the receptor's binding pocket. The binding conformation is proposed to be one where the ethylamine side chain is trans and lies in a plane perpendicular to the indole ring. nih.gov
Substitution on the terminal nitrogen of the propan-2-amine side chain significantly influences a compound's pharmacological profile, particularly its interaction with serotonin receptors and transporters. nih.govresearchgate.net Increasing the size of the N-alkyl substituents (e.g., from dimethyl to diethyl to diisopropyl) can alter receptor selectivity and functional activity.
| Amine Substitution | General Pharmacological Implication | Reference |
|---|---|---|
| Primary (e.g., -NH2) | Can have 5-HT releasing activity; may show enhanced affinity for 5-HT1A receptors compared to tertiary amines. | researchgate.net |
| Secondary (e.g., -NHCH3) | Often active as 5-HT releasers. | nih.gov |
| Tertiary (e.g., -N(CH3)2) | Common among potent 5-HT2A agonists; size of alkyl groups influences SERT affinity and receptor selectivity. | nih.govnih.gov |
| Bulky Tertiary (e.g., -N(iPr)2) | Increased size can decrease SERT affinity and alter the balance of activity between 5-HT1A and 5-HT2A receptors. | researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.govwikipedia.org These models use mathematical equations to relate physicochemical properties or theoretical molecular descriptors of a set of molecules to a specific biological response, such as receptor binding affinity (Ki) or functional potency (EC50). wikipedia.orgnih.gov
For a series of this compound derivatives, a QSAR study would involve several key steps. First, a dataset of analogs with experimentally determined biological activities would be compiled. Next, various molecular descriptors for each analog would be calculated. These descriptors can be categorized as:
Physicochemical: Such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants). nih.gov
Topological: Describing molecular shape, size, and branching.
Quantum Chemical: Including properties like orbital energies (HOMO/LUMO) and charge distribution derived from molecular orbital calculations. nih.gov
Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), a mathematical model is constructed that best predicts the observed biological activity based on the calculated descriptors. wikipedia.orgnih.govmolsoft.com
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. wikipedia.org For example, a model might reveal that higher lipophilicity at the C5 position and a specific electrostatic potential around the amine nitrogen are critical for high affinity at the 5-HT2A receptor. Such insights are invaluable for rational drug design. While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to other classes of compounds, demonstrating its utility in drug discovery. nih.govmdpi.com Related computational techniques, such as molecular docking, have been used to predict the binding mechanisms of similar tryptamines at serotonin receptors, providing a structural basis for SAR observations. ub.eduresearchgate.net
Pharmacophore Elucidation and Ligand Design Principles for Indoleamines
The rational design of novel psychoactive and therapeutic agents targeting the central nervous system often relies on a deep understanding of the structural requirements for ligand-receptor interactions. For the indoleamine class of compounds, which includes this compound, pharmacophore modeling serves as a crucial tool to distill complex structure-activity relationship (SAR) data into a three-dimensional map of essential chemical features. This model, in turn, guides the strategic modification of lead compounds to optimize their pharmacological profile.
Pharmacophore Elucidation
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For indoleamines, which primarily interact with serotonin (5-HT) receptors, numerous pharmacophore models have been developed. nih.gov These models are generally derived from a set of known active ligands and provide a hypothesis about the key interaction points within the receptor's binding pocket.
A consensus pharmacophore model for indoleamine-based serotonin receptor ligands typically includes the following key features:
A Positively Ionizable (PI) group: This is almost invariably the terminal amine of the ethylamine side chain. At physiological pH, this amine is protonated and forms a critical ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of most aminergic G protein-coupled receptors (GPCRs). nih.govresearchgate.net
A Hydrophobic/Aromatic (HYD/AR) feature: The indole ring system serves as a large hydrophobic and aromatic moiety. It engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) within the binding pocket. researchgate.net
A Hydrogen Bond Donor (HBD): The indole nitrogen (-NH) is a critical hydrogen bond donor, often interacting with a serine or threonine residue in the fifth transmembrane domain (TM5) of 5-HT receptors. researchgate.net
Additional Hydrophobic Regions and Hydrogen Bond Acceptors: Depending on the specific receptor subtype, additional features may be required for high-affinity binding and selectivity. For instance, models for 5-HT7 receptor antagonists often incorporate multiple hydrophobic regions and a hydrogen bond acceptor (HBA). nih.gov For 5-HT6 antagonists, a common pharmacophore model (AAPR) consists of two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring. scholarsresearchlibrary.com
Computational studies and crystal structures of related ligands in complex with 5-HT receptors have helped to define the spatial relationship between these features. The distance between the PI center and the centroid of the aromatic ring is a critical parameter in these models.
Ligand Design Principles
Based on the elucidated pharmacophore, several principles guide the design of new indoleamine analogs with modified activity, selectivity, or metabolic stability. The design strategy involves the systematic modification of the indoleamine scaffold.
Metabolic Pathways and Pharmacokinetics of 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine Preclinical and in Vitro Focus
In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)
In vitro metabolism studies are essential for predicting a compound's in vivo clearance and identifying its major metabolites. These assays typically utilize subcellular fractions like liver microsomes or more complex systems like intact hepatocytes. utsouthwestern.edu Microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, making them suitable for assessing oxidative metabolism. utsouthwestern.edu Hepatocytes, considered the "gold standard," contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. utsouthwestern.eduymaws.com
For indole-containing structures, metabolic stability can be variable. For instance, a first-in-class indole-based androgen receptor (AR) antagonist was found to be metabolically unstable in mouse liver microsomes, with a half-life (T₁/₂) of just 12.35 minutes. nih.gov This highlights the indole (B1671886) core's susceptibility to rapid metabolism. The primary routes of metabolism for indole derivatives often involve oxidation. A proposed mechanism suggests that indole rings can be oxidized at the 3-position to form an indoxyl group, which may then undergo further oxidation at the 2-position, leading to cleavage of the pyrrole (B145914) ring. nih.gov
Metabolite identification is typically performed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for the structural elucidation of biotransformation products. nih.govbioivt.com For 1-(5-methyl-1H-indol-3-yl)propan-2-amine, several metabolic transformations can be proposed based on its structure and known metabolic pathways for similar molecules. These include hydroxylation on the indole ring (positions 2, 4, 6, or 7), N-dealkylation of the primary amine, and oxidation of the 5-methyl group.
Table 1: Proposed Phase I Metabolites of this compound
| Proposed Metabolite | Metabolic Reaction | Potential Site of Action |
| Hydroxylated Metabolites | Aromatic Hydroxylation | Indole Ring (C2, C4, C6, C7 positions) |
| 1-(5-(hydroxymethyl)-1H-indol-3-yl)propan-2-amine | Aliphatic Hydroxylation | 5-methyl group |
| 1-(5-methyl-1H-indol-3-yl)propan-2-ol | Aliphatic Hydroxylation | Propyl side chain |
| 3-(2-aminopropyl)-5-methyl-1H-indol-x-ol | Aromatic Hydroxylation | Indole Ring |
| 1-(5-methyl-1H-indol-3-yl)propan-2-one | Oxidation | Secondary amine to ketone |
Cytochrome P450 Enzyme Isoform Specificity in this compound Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of approximately 80% of clinical drugs. nih.gov Identifying which specific CYP isoforms metabolize a compound is crucial for predicting potential drug-drug interactions. The major drug-metabolizing CYPs in humans belong to the CYP1, CYP2, and CYP3 families. nih.govnih.gov
Table 2: Major Human CYP450 Enzymes and Their Relevance to Indole Metabolism
| CYP Isoform | Common Substrates / Characteristics | Potential Role in Metabolism of this compound |
| CYP3A4 | Metabolizes over 50% of clinical drugs; involved in N-dealkylation, hydroxylation. nih.govclinpgx.org | Likely a major contributor to N-dealkylation and hydroxylation. |
| CYP2D6 | Metabolizes many psychoactive compounds; shows significant genetic polymorphism. nih.gov | Potentially involved, especially given the compound's structural similarity to tryptamines. |
| CYP1A2 | Primarily expressed in the liver; metabolizes aromatic and heterocyclic amines. nih.gov | May contribute to the metabolism of the indole ring. |
| CYP2C19 | Metabolizes proton pump inhibitors and antidepressants; shows genetic polymorphism. clinpgx.org | Could play a minor role in the compound's biotransformation. |
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the drug or its Phase I metabolite. uomus.edu.iq These reactions, such as glucuronidation and sulfation, generally increase the water solubility of the compound, facilitating its excretion from the body. uomus.edu.iq
Glucuronidation is catalyzed by UDP-glucuronyltransferases (UGTs) and involves the transfer of glucuronic acid to a functional group, such as a hydroxyl or amine. uomus.edu.iq Sulfation, mediated by sulfotransferases (SULTs), involves the addition of a sulfo group. uomus.edu.iq For a compound like this compound, Phase II reactions would likely occur after Phase I metabolism has introduced a suitable functional group (a "handle"). For example, hydroxylated metabolites formed by CYP enzymes can be readily conjugated with glucuronic acid or sulfate. Studies on the indole-containing compound evodiamine (B1670323) confirmed that glucuronidation was one of its predominant metabolic pathways. nih.gov
Preclinical Pharmacokinetics in Animal Models (Absorption, Distribution, Excretion)
Preclinical pharmacokinetic studies in animal models such as rats and mice are used to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living system. umich.edu Key parameters determined in these studies include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%). frontiersin.org
While specific pharmacokinetic data for this compound are not published, results from other novel indole derivatives can serve as an example. In a study of Indo5, a selective c-Met inhibitor, pharmacokinetic properties were assessed in rats. frontiersin.org Following intravenous administration, the compound was rapidly cleared. frontiersin.org After oral administration, absorption was slower, with a Tmax of 2.0 hours, and the absolute oral bioavailability was calculated to be very low at 1.59%. frontiersin.org Tissue distribution analysis showed the highest concentration of Indo5 in the liver, with an inability to cross the blood-brain barrier. frontiersin.org In contrast, a separate 5-aminosalicylic acid derivative demonstrated high oral bioavailability of 77% in rats, illustrating that pharmacokinetic properties can vary widely even among related structures. mdpi.com
Table 3: Example Pharmacokinetic Parameters of an Indole Derivative (Indo5) in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | Not specified | 100 mg/kg |
| Cmax (Maximum Concentration) | 1,565.3 ± 286.2 ng/mL | 54.7 ± 10.4 ng/mL |
| Tmax (Time to Cmax) | 1 minute | 2.0 ± 0.48 hours |
| Absolute Oral Bioavailability (F%) | N/A | 1.59% |
Data sourced from a study on the compound Indo5 and is presented for illustrative purposes. frontiersin.org
Prediction of Metabolic Soft Spots and Strategies for Metabolic Stabilization
A "metabolic soft spot" is a position within a molecule that is particularly vulnerable to metabolic transformation. researchgate.net Identifying these sites early in drug discovery allows for rational chemical modifications to improve metabolic stability and enhance pharmacokinetic properties. nih.gov This process often combines in silico prediction tools with in vitro experimental validation. researchgate.netnih.gov
For this compound, the likely metabolic soft spots include:
The Indole Ring: The C2 and C3 positions of the indole core are electron-rich and susceptible to oxidative metabolism. nih.gov
The 5-Methyl Group: Benzylic C-H bonds are often preferred sites for P450-mediated hydroxylation. researchgate.net
The Primary Amine: The amine group on the side chain is a target for monoamine oxidase (MAO) or CYP-mediated deamination.
The α-Methyl Group: The C-H bonds adjacent to the amine could also be sites of hydroxylation.
Strategies to enhance metabolic stability focus on "hardening" these soft spots. One common approach is to replace a metabolically labile hydrogen atom with a fluorine atom, as the carbon-fluorine bond is much stronger and resistant to cleavage. researchgate.net Another strategy involves modifying the electronic properties of the molecule. For instance, introducing an electron-withdrawing group (EWG) onto the indole ring can decrease its susceptibility to oxidation and has been shown to improve the metabolic half-life of indole derivatives. nih.gov
Table 4: Potential Metabolic Soft Spots and Stabilization Strategies
| Potential Soft Spot | Metabolic Reaction | Stabilization Strategy | Example |
| Indole Ring (C2, C3, C4, C6, C7) | Hydroxylation | Introduce an electron-withdrawing group (e.g., -CN, -CF₃) to the ring. | Replacing a hydrogen with a cyano group to decrease ring oxidation. nih.gov |
| 5-Methyl Group | Hydroxylation | Replace with a metabolically stable group (e.g., -CF₃). | Replacing a methyl group with a trifluoromethyl group. researchgate.net |
| Propyl Side Chain | Deamination, Hydroxylation | Deuteration (replacing C-H with C-D bonds) to slow metabolism via the kinetic isotope effect. | Not specifically cited, but a known general strategy. researchgate.net |
Preclinical Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature
Following a comprehensive review of publicly accessible scientific and academic databases, there is a notable absence of published preclinical studies specifically investigating the compound this compound, also known as 5-methyl-α-methyltryptamine (5-Me-αMT). As a result, detailed information regarding its behavioral and neurobiological effects in animal models, as outlined in the requested article structure, is not available.
The scientific literature contains research on structurally related tryptamine (B22526) compounds, such as α-methyltryptamine (AMT) and 5-methoxy-α-methyltryptamine (5-MeO-AMT). For instance, studies on these related substances have explored their effects on locomotor activity and hallucinogenic-like behaviors in mice. However, due to the strict requirement to focus solely on this compound, the findings from studies on these different molecules cannot be substituted or extrapolated. Minor structural changes in chemical compounds can lead to significant differences in their pharmacological and toxicological profiles.
Consequently, it is not possible to provide scientifically accurate and specific data for the following requested sections concerning this compound:
Preclinical Behavioral and Neurobiological Studies of 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine in Animal Models
Long-Term Preclinical Effects and Neuroadaptive Changes in Neural Systems
Further research and publication in peer-reviewed journals are necessary to elucidate the specific preclinical behavioral and neurobiological profile of 1-(5-methyl-1H-indol-3-yl)propan-2-amine. Until such studies are made publicly available, a detailed and accurate article on this specific topic cannot be generated.
Computational and Theoretical Chemistry Applications to 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of indole (B1671886) derivatives. nih.gov Methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set can be used to optimize the molecular geometry and compute various electronic properties. researchgate.net
This analysis provides insights into the molecule's reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This information is vital for understanding and predicting how the molecule will interact with biological receptors and other molecules. For instance, negative potential regions (typically around electronegative atoms like nitrogen) are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. Mulliken charge analysis distributes the total charge of the molecule among its atoms, offering further detail on the electronic landscape. researchgate.net
Table 1: Example Electronic Properties of an Indole Derivative Calculated via DFT Note: This data is representative of the type of results obtained for indole-based compounds and not specific to 1-(5-methyl-1H-indol-3-yl)propan-2-amine.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule |
| Mulliken Charge on N1 | -0.340 | Indicates a partial negative charge on the indole nitrogen researchgate.net |
Molecular Docking and Dynamics Simulations with Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor). asianpubs.orgnih.gov For this compound, which is structurally related to the neurotransmitter serotonin (B10506), likely receptor targets for docking studies include serotonin receptors (5-HT) and the serotonin transporter (SERT). nih.gov
Docking simulations can reveal the specific binding mode of the compound within the receptor's active site. researchgate.net For example, studies on similar indole derivatives have shown that the indole moiety often inserts into deep hydrophobic pockets of receptor sites, while a protonated amine group can form crucial ionic interactions with acidic residues like aspartate (e.g., Asp114 in the Dopamine (B1211576) D2 receptor). nih.gov These interactions, which also include hydrogen bonds and van der Waals forces, are critical for stabilizing the ligand-receptor complex. The output of a docking study is typically a "docking score," which estimates the binding free energy; more negative scores indicate stronger binding. researchgate.net
Table 2: Representative Molecular Docking Results for an Indole-Based Ligand Note: This data is illustrative and based on findings for similar compounds targeting monoamine receptors.
| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Serotonin Transporter (SERT) | -8.5 | Asp98, Tyr176, Phe335 | Ionic, Hydrogen Bond, π-π Stacking |
| Dopamine D2 Receptor | -7.9 | Asp114, Ser197, Trp386 | Ionic, Hydrophobic nih.gov |
| 5-HT2A Receptor | -9.1 | Asp155, Ser242, Phe340 | Ionic, Hydrogen Bond, Hydrophobic |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Permeability Studies
In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. nih.gov These computational models help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested. nih.govresearchgate.net Various web-based tools and software packages can predict a wide range of ADME properties based solely on the molecule's structure. nih.goveijppr.com
Key predicted parameters often include:
Lipophilicity (logP): Affects solubility, permeability, and metabolism.
Water Solubility (logS): Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed after oral administration. eijppr.com
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system. eijppr.com
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes like CYP2D6 or CYP3A4. nih.gov
Drug-Likeness: Evaluates the compound's structure against established filters like Lipinski's Rule of Five, which helps to assess its potential as an orally active drug. nih.gov
Table 3: Predicted ADME and Physicochemical Properties for an Indoleamine Structure Note: These values are representative examples generated by in silico models for compounds with similar scaffolds.
| Property | Predicted Value | Acceptable Range/Interpretation |
| Molecular Weight | 188.26 g/mol | < 500 (Passes Lipinski's Rule) |
| logP (Lipophilicity) | 2.35 | < 5 (Passes Lipinski's Rule) |
| logS (Water Solubility) | -2.8 | Moderately Soluble |
| H-Bond Donors | 2 | < 5 (Passes Lipinski's Rule) |
| H-Bond Acceptors | 1 | < 10 (Passes Lipinski's Rule) |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeability | Yes | Likely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |
De Novo Drug Design and Virtual Screening for Novel this compound Analogs
De novo drug design and virtual screening are computational strategies used to discover novel molecules with desired biological activities. nih.govresearchgate.net These methods can be applied to generate analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.
De Novo Design involves computationally building new molecules from scratch or by modifying an existing scaffold. nih.goveurekaselect.com Starting with the this compound core, algorithms can add, remove, or substitute chemical groups to generate a library of novel analogs. This process can be guided by the structure of the target receptor's binding site (structure-based design) or by the properties of known active ligands (ligand-based design). nih.gov
Virtual Screening is the process of computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net A library of virtual analogs of this compound could be created and then "docked" into a target receptor. The top-scoring compounds, those with the best-predicted binding affinities and favorable ADME profiles, would then be prioritized for chemical synthesis and experimental testing. alliedacademies.org Modern approaches increasingly use machine learning and artificial intelligence to enhance the efficiency and accuracy of both de novo design and virtual screening. eurekaselect.comnih.gov
Table 4: Example Strategies for Analog Design and Virtual Screening
| Scaffold Modification Site | Proposed Modification | Desired Property Improvement |
| Indole Ring (Position 5) | Replace methyl with halogen (F, Cl) or methoxy (B1213986) group | Modulate lipophilicity and binding affinity |
| Propylamine Side Chain | Constrain into a cyclic structure (e.g., azetidine) | Increase receptor selectivity and reduce metabolic liability |
| Indole Nitrogen (N1) | Add small alkyl or benzyl groups | Explore new interactions with the receptor pocket |
| α-Methyl Group | Remove or replace with other small groups | Investigate the role of stereochemistry in binding |
Synthesis and Evaluation of Derivatives and Congeners of 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine
Design Principles for Novel Indole-Based Amine Scaffolds
The design of new therapeutic agents based on the indole-amine framework is a strategic process guided by established medicinal chemistry principles. The indole (B1671886) nucleus serves as a versatile anchor that can be systematically modified to optimize pharmacological activity. mdpi.comnih.gov The primary goal is to modulate the compound's interaction with specific biological targets, such as receptors or enzymes, to enhance potency, selectivity, and drug-like properties.
Key design strategies include:
Substitution on the Indole Ring: The indole ring has several positions (N1, C2, C4, C5, C6, C7) where substituents can be introduced. Modifications at the 5-position, as in the parent compound, are particularly common. Altering the substituent at this position—for instance, by changing its size, electronic properties (electron-donating or electron-withdrawing), or lipophilicity—can significantly impact binding affinity and selectivity for target receptors. mdpi.com For example, replacing a hydrogen with a chloro, nitro, or methoxy (B1213986) group can lead to distinct pharmacological profiles. mdpi.com
Modification of the Amine Side Chain: The ethylamine (B1201723) side chain at the 3-position of the indole is crucial for the activity of many tryptamines. The length of this chain, branching (such as the α-methyl group in the parent compound), and substitutions on the terminal amine (N,N-dialkylation) are critical variables. These modifications influence how the molecule fits into a receptor's binding pocket and can differentiate its activity, for example, between different serotonin (B10506) receptor subtypes. wikipedia.orgwikipedia.org
Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For the indole scaffold, this could involve replacing the indole ring itself with a related heterocycle, such as an azaindole or a benzofuran, to explore new chemical space and potentially discover novel biological activities. nih.gov
The overarching goal of these design principles is to systematically explore the structure-activity relationship (SAR), which describes how specific structural features of a molecule relate to its biological effect. Through iterative cycles of design, synthesis, and testing, chemists aim to identify novel compounds with optimized therapeutic potential. researchgate.net
Synthesis and Pharmacological Characterization of Key Analogs with Modified Indole or Amine Moieties
The synthesis of analogs of 1-(5-methyl-1H-indol-3-yl)propan-2-amine involves established organic chemistry reactions. A common route to α-methylated tryptamines starts with the corresponding indole, which can undergo a gramine-type reaction followed by displacement with nitroethane and subsequent reduction to form the primary amine. Modifications to the indole ring are often introduced at an early stage of the synthesis.
While specific research on derivatives of this compound is limited in publicly available literature, the pharmacological effects of closely related analogs, particularly those with modifications at the 5-position and the amine terminus, are well-documented. These analogs serve as important case studies for understanding the compound's SAR.
A prominent example is the substitution of the 5-methyl group with a 5-methoxy group, yielding 5-methoxy-α-methyltryptamine (5-MeO-AMT). wikipedia.org Further modification of the terminal amine, such as N-isopropylation, leads to compounds like 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT). wikipedia.org
The pharmacological characterization of these analogs reveals significant differences in their activity, particularly as agonists at serotonin receptors. 5-MeO-AMT, for instance, is an extremely potent agonist of the serotonin 5-HT₂ₐ receptor in vitro. wikipedia.org The combination of the α-methyl group and the 5-methoxy substituent results in high potency. wikipedia.org
| Compound Name | Key Structural Modification | Reported Pharmacological Profile | Reference |
|---|---|---|---|
| 1-(5-methoxy-1H-indol-3-yl)propan-2-amine (5-MeO-AMT) | 5-methyl group replaced with 5-methoxy group | Potent, non-selective serotonin receptor agonist, with high potency at the 5-HT₂ₐ receptor. | wikipedia.org |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine (5-MeO-MiPT) | 5-methyl replaced with 5-methoxy; α-methyl removed; N-isopropyl and N-methyl substitution on the amine | Psychedelic and hallucinogen of the tryptamine (B22526) family; acts as a non-selective serotonin receptor agonist. | wikipedia.org |
These examples demonstrate that seemingly minor changes to the indole or amine moieties can lead to profound shifts in pharmacological activity, underscoring the importance of systematic analog synthesis and characterization.
Identification of Lead Compounds with Enhanced Selectivity or Potency (Preclinical)
The process of identifying lead compounds from a series of synthesized analogs involves screening for desired biological activities in preclinical models. The goal is to find derivatives with superior properties—such as increased potency at the target receptor or improved selectivity over off-target receptors—compared to the parent compound.
In the context of indole-based amines, preclinical studies often involve in vitro receptor binding and functional assays to determine a compound's affinity (Ki) and efficacy (EC₅₀) at a panel of relevant biological targets. For example, research into novel indole derivatives as Bcl-2 inhibitors led to the identification of a lead compound, 9k , which showed potent inhibitory activity against both Bcl-2 and Mcl-1 proteins, with IC₅₀ values of 7.63 µM and 1.53 µM, respectively. researchgate.net This study highlighted that the presence of an electron-withdrawing group on the indole ring was favorable for inhibitory activity against the Bcl-2 protein. researchgate.net
Another study focused on indole-3-sulfonamide derivatives identified a specific compound, 6l , as a selective inhibitor of the human carbonic anhydrase II (hCA II) isoform, with a Ki value of 7.7 µM. nih.gov This selectivity is a crucial attribute for a lead compound, as it can reduce the potential for side effects caused by interactions with other isoforms (hCA I, hCA IX, and hCA XII). nih.gov
| Lead Compound ID | Scaffold Class | Key Preclinical Finding | Reference |
|---|---|---|---|
| Compound 9k | Indole-based Bcl-2/Mcl-1 dual inhibitor | Showed the best inhibitory activity against Bcl-2 (IC₅₀ = 7.63 µM) and Mcl-1 (IC₅₀ = 1.53 µM) proteins in its series. | researchgate.net |
| Compound 6l | Indole-3-sulfonamide urea (B33335) derivative | Identified as the most active and selective inhibitor against the hCA II isoform (Kᵢ = 7.7 µM). | nih.gov |
Patent Landscape and Intellectual Property Considerations for this compound Derivatives
The patent landscape provides critical insights into the commercial and therapeutic interest in a particular class of chemical compounds. For derivatives of this compound and related indole-based structures, intellectual property filings often focus on composition of matter claims for novel chemical entities and method of use claims for treating specific diseases.
Patents in this chemical space often cover broad Markush structures, encompassing numerous potential substitutions on the indole ring and amine side chain. For example, a patent for urea and amide derivatives of aminoalkylpiperazines, which can be structurally related to indole amines, claims their use for treating conditions that respond to dopamine (B1211576) D2/D3 receptor modulation, such as schizophrenia, depression, and Parkinson's disease. google.com This indicates that pharmaceutical research is exploring the potential of related scaffolds for central nervous system disorders.
Furthermore, patents for indol-2-yl-piperazin-1-yl-methanone derivatives describe their utility as modulators of histamine (B1213489) H3 receptors, suggesting another therapeutic avenue for indole-based compounds. google.com The pursuit of patents for these derivatives by pharmaceutical companies underscores their perceived value as potential drug candidates. The expiration of patents for major drugs like Semaglutide, which has different patents expiring in different regions between 2026 and 2031, highlights the ongoing cycle of innovation and the importance of securing intellectual property for novel compounds. wikipedia.org These activities signal a competitive research and development environment focused on harnessing the therapeutic potential of novel heterocyclic compounds.
Broader Research Implications and Future Directions for 1 5 Methyl 1h Indol 3 Yl Propan 2 Amine Research
Elucidation of Novel Neurotransmitter System Interactions and Modulatory Mechanisms
The primary mechanism of action for many tryptamines involves interaction with the serotonin (B10506) (5-HT) system. wikipedia.org However, compounds like 1-(5-methyl-1H-indol-3-yl)propan-2-amine are expected to exhibit more complex modulatory effects across multiple neurotransmitter systems. Its close structural analog, α-methyltryptamine (AMT), is known to be a non-selective serotonin receptor agonist and a releasing agent for key monoamines, including serotonin, norepinephrine, and dopamine (B1211576). wikipedia.orgpsychonautwiki.org AMT also functions as a monoamine oxidase (MAO) inhibitor, which prevents the breakdown of these neurotransmitters, thereby prolonging their action. wikipedia.orgusdoj.gov
Systematic studies on the related compound 5-methoxy-α-methyltryptamine (5-MeO-AMT) have shown significant effects on both the dopaminergic and serotonergic systems in various regions of the rat brain. nih.gov These findings suggest that this compound likely shares this capacity to modulate multiple biogenic amine neurotransmitter systems. nih.govtmc.edu Future research should aim to delineate the specific impact of the 5-methyl substitution on receptor binding affinity and neurotransmitter release and reuptake inhibition compared to its analogs. Such studies will help elucidate novel modulatory mechanisms, potentially revealing how subtle structural changes can fine-tune interactions within the complex neural signaling network. The stimulant effects observed in animals with AMT are thought to be mediated by both the serotonin and dopamine systems, highlighting the compound's multifaceted interactions. usdoj.gov
| Compound | Primary Mechanism | Neurotransmitter Systems Affected |
| α-methyltryptamine (AMT) | Monoamine releasing agent, Serotonin receptor agonist, MAO inhibitor. wikipedia.orgpsychonautwiki.orgusdoj.gov | Serotonin, Norepinephrine, Dopamine. wikipedia.orgpsychonautwiki.orgusdoj.gov |
| 5-methoxy-α-methyltryptamine (5-MeO-AMT) | Serotonin 5-HT2A receptor agonist. nih.gov | Serotonin, Dopamine. nih.gov |
| Serotonin (5-HT) | Endogenous neurotransmitter. nih.gov | Serotonin. nih.gov |
Potential as a Pharmacological Tool for Probing Brain Circuitry and Receptor Function
The distinct pharmacological profile of this compound makes it a valuable tool for neuroscientific research. Psychedelic compounds are primarily defined by their action as agonists at serotonin 5-HT2A receptors, which modulates key brain circuits involved in cognition and perception. wikipedia.org Analogs like 5-MeO-AMT are used to induce specific behaviors, such as the head-twitch response in mice, which serves as a behavioral model for 5-HT2A receptor activation, allowing researchers to probe the function of this receptor in the prefrontal cortex. nih.govresearchgate.netnih.gov
Given that AMT binds to a variety of serotonin receptors (including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7), derivatives like this compound could be used to map the functional roles and distribution of these receptors throughout different brain circuits. legal-high-inhaltsstoffe.de The alpha-methylation of the side chain makes the compound a poor substrate for monoamine oxidase, leading to a longer duration of action. wikipedia.org This property is particularly useful for studies requiring sustained receptor activation to observe downstream signaling cascades and changes in gene expression. By comparing the effects of this compound with other tryptamines, researchers can dissect the specific contributions of different receptor subtypes to complex behaviors and brain functions.
Methodological Advancements in Indoleamine Research (e.g., high-throughput screening in academia)
The search for novel indoleamine-based compounds and the characterization of their biological targets have been significantly accelerated by methodological advancements, particularly high-throughput screening (HTS). drugtargetreview.comtechnologynetworks.com HTS allows for the rapid testing of vast libraries of chemical compounds for their ability to interact with a specific biological target, such as an enzyme or receptor. drugtargetreview.com This approach has been instrumental in the discovery of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy. nih.govnih.govacs.org
In a typical HTS campaign for an indoleamine target, thousands to millions of compounds are screened using in vitro biochemical or cell-based assays. drugtargetreview.com For instance, virtual screening protocols that combine pharmacophore modeling and molecular docking have been designed to identify novel IDO1 inhibitors from commercially available compound libraries. nih.gov Hits from these initial screens are then validated and optimized through further testing. nih.gov The integration of chemoinformatic tools is crucial for managing and analyzing the large datasets generated by HTS. technologynetworks.com These advanced screening methodologies, moving beyond traditional hypothesis-driven research, enable the discovery of compounds with novel scaffolds and mechanisms of action, thus expanding the chemical space for indoleamine research. drugtargetreview.comacs.org
Unexplored Therapeutic Avenues and Biological Applications (preclinical/theoretical)
While this compound has no current medical use, its structural relatives provide clues to potential therapeutic applications. usdoj.gov The parent compound, AMT, was originally investigated as an antidepressant by Upjohn in the 1960s and was briefly marketed in the Soviet Union for this purpose. wikipedia.orgpsychonautwiki.org This historical context suggests that derivatives like this compound could be re-evaluated as potential scaffolds for developing novel treatments for mood disorders.
A significant area of modern indoleamine research is in oncology. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a major therapeutic target because of its role in tumor immune escape. nih.govnih.gov It catalyzes the metabolism of tryptophan, creating an immunosuppressive microenvironment. nih.gov HTS and other drug discovery methods have identified numerous indoleamine-based compounds as IDO1 inhibitors. nih.govacs.org Although this compound itself is not a known IDO1 inhibitor, its indole (B1671886) core is a common feature in many active compounds. Theoretically, the molecule could be modified to enhance its binding to the active site of IDO1 or the related enzyme Tryptophan 2,3-dioxygenase 2 (TDO2), opening up preclinical investigation for its potential in cancer immunotherapy. nih.gov
Integration with Systems Biology and Omics Approaches in Chemical Biology
The future of understanding the biological impact of compounds like this compound lies in the integration of systems biology and multi-omics approaches. frontiersin.org Systems biology seeks to provide a holistic view of how a chemical probe affects a biological system by integrating data from various sources. e-enm.org This approach moves beyond a one-drug, one-target paradigm to a more comprehensive network-level understanding.
"Omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—generate massive datasets that can reveal the global molecular changes induced by a compound. frontiersin.orgwiley-vch.de For example, by treating cells or animal models with this compound, researchers could use:
Transcriptomics to identify which genes are activated or silenced in response to receptor stimulation.
Proteomics to quantify changes in protein expression and post-translational modifications.
Metabolomics to measure shifts in the levels of neurotransmitters and other metabolites, providing a direct readout of the compound's functional effects. e-enm.org
Integrating these multi-omics datasets allows for the construction of computational models that can predict the compound's physiological effects, identify off-target interactions, and uncover previously unknown biological pathways. e-enm.orgnih.gov This integrative strategy is essential for fully characterizing the complex pharmacology of indoleamines and for translating basic chemical biology research into future clinical applications. frontiersin.orgwiley-vch.de
Q & A
Q. Key Variables :
- Temperature control during alkylation minimizes side reactions (e.g., over-alkylation).
- Catalyst choice (e.g., Pd/C for reductive amination) impacts stereochemical outcomes .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
A combination of techniques ensures structural validation:
LC-MS (Liquid Chromatography-Mass Spectrometry) :
- Use electrospray ionization (ESI+) to detect the molecular ion peak [M+H]⁺. For example, a peak at m/z 189.1 confirms the molecular weight (C₁₁H₁₄N₂) .
- Fragmentation patterns (e.g., loss of –CH(CH₃)₂) help verify the amine side chain.
¹H/¹³C NMR :
- Indole protons : Look for aromatic signals at δ 6.8–7.4 ppm (H-2, H-4, H-6, H-7). The 5-methyl group appears as a singlet (~δ 2.3 ppm).
- Amine protons : Broad signals at δ 1.8–2.5 ppm for the –CH(CH₃)₂ group .
FTIR : Confirm N–H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. Data Contradiction Resolution :
- Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃). Cross-validate with X-ray crystallography if available .
(Advanced) How can researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
A tiered approach is recommended:
In Vitro ADME :
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
In Vivo Studies :
- Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 hours.
- Calculate bioavailability (F%) using AUC₀–24 (area under the curve) ratios .
Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in brain, liver, and kidneys .
Q. Challenges :
- Low solubility in aqueous buffers may require formulation with cyclodextrins or lipid carriers.
(Advanced) What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Methodological Answer:
Meta-Analysis : Compile IC₅₀ values from published assays (e.g., serotonin receptor binding) and assess variability using statistical tools (e.g., ANOVA).
Assay Standardization :
- Control for variables like cell line (HEK-293 vs. CHO), ligand concentration, and incubation time .
- Replicate conflicting studies under identical conditions.
Structure-Activity Relationship (SAR) :
- Compare analogs (e.g., 5-fluoro or 5-methoxy substitutions) to isolate the impact of the 5-methyl group on activity .
Q. Case Study :
- Discrepancies in 5-HT₂A receptor affinity (e.g., 10 nM vs. 100 nM) may arise from differences in radioligand competition assays. Use homologous displacement assays with [³H]ketanserin for consistency .
(Advanced) How can computational modeling guide the optimization of this compound for target selectivity?
Methodological Answer:
Docking Simulations :
- Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., dopamine D₂ vs. 5-HT₂A).
- Prioritize residues critical for binding (e.g., Asp155 in 5-HT₂A for hydrogen bonding) .
MD (Molecular Dynamics) Simulations :
- Run 100-ns simulations to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts.
QSAR (Quantitative SAR) :
- Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier penetration .
Q. Validation :
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
